

# NAD-Glo assay for measuring HSD17B13 inhibition by Hsd17B13-IN-28

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## Compound of Interest

Compound Name: *Hsd17B13-IN-28*

Cat. No.: *B12381621*

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## Application Note & Protocol

Topic: NAD-Glo Assay for Measuring HSD17B13 Inhibition by **Hsd17B13-IN-28**

Audience: Researchers, scientists, and drug development professionals.

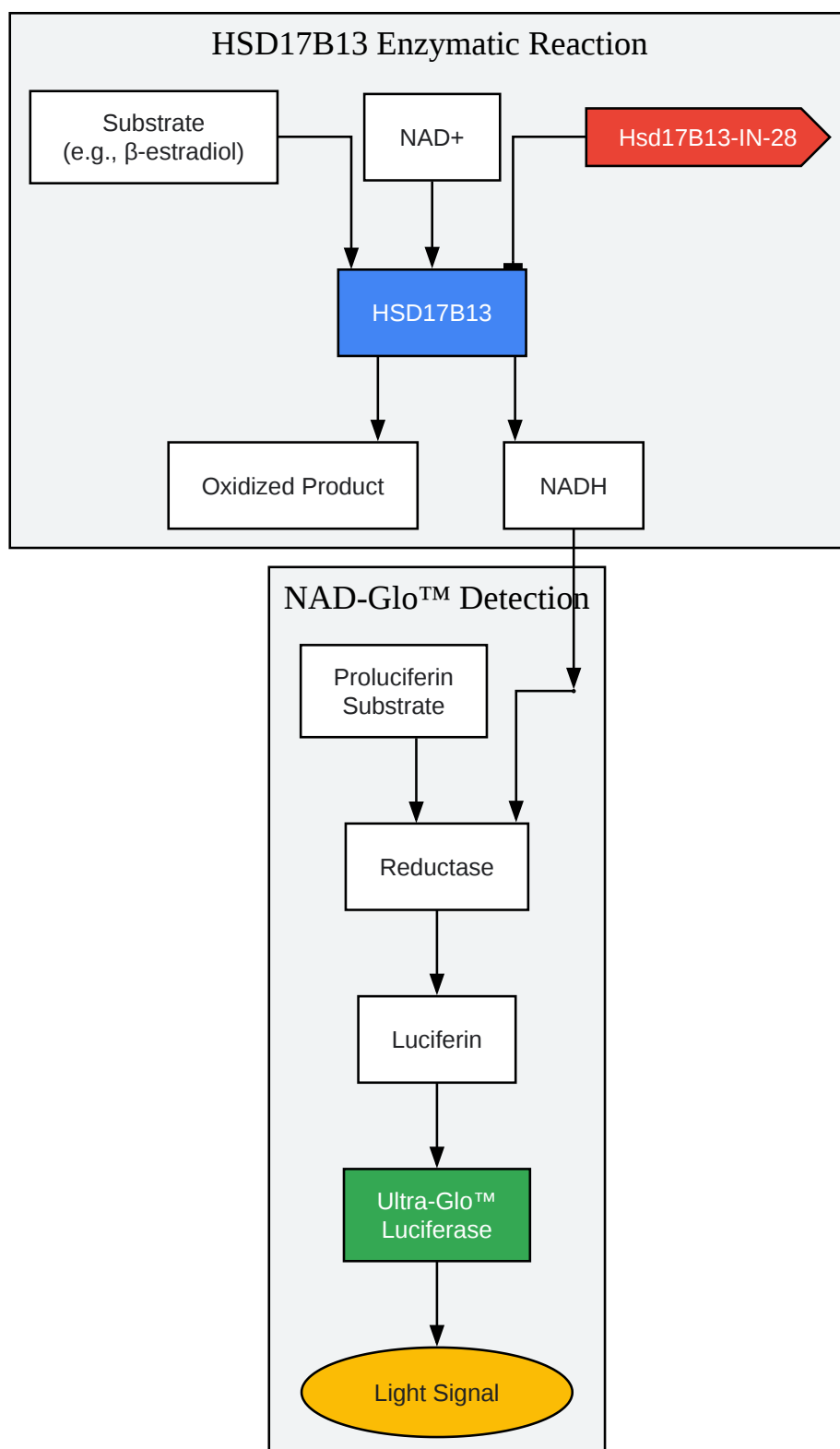
## Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] Genetic loss-of-function variants in HSD17B13 are protective against the progression of liver disease, making it a promising therapeutic target for inhibition.[3][4] HSD17B13 catalyzes the NAD<sup>+</sup>-dependent oxidation of substrates like steroids and retinols.[1][5] This application note provides a detailed protocol for measuring the inhibitory activity of a small molecule, **Hsd17B13-IN-28**, against purified HSD17B13 using the bioluminescent NAD/NADH-Glo™ Assay. The assay quantifies the amount of NADH produced by the HSD17B13 enzymatic reaction, which is directly proportional to enzyme activity.[6] This robust, high-throughput method is ideal for characterizing enzyme kinetics and determining inhibitor potency (IC<sub>50</sub>).

## Principle of the Assay

The HSD17B13 enzyme utilizes NAD<sup>+</sup> as a cofactor to oxidize a substrate (e.g.,  $\beta$ -estradiol), resulting in the production of NADH. The NAD/NADH-Glo™ Assay quantifies the newly

generated NADH in a two-step process. First, the HSD17B13 reaction is performed. Then, the NAD/NADH-Glo™ Detection Reagent is added, which contains a reductase enzyme, a proluciferin substrate, and luciferase.[7][8] The reductase specifically uses NADH to convert the proluciferin substrate into luciferin. The luciferase enzyme then catalyzes the oxidation of luciferin, generating a stable luminescent signal that is proportional to the NADH concentration. [9] Inhibition of HSD17B13 by a compound like **Hsd17B13-IN-28** leads to a decrease in NADH production and a corresponding reduction in the light signal.



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**Caption:** Principle of the HSD17B13 NAD-Glo Assay.

## Materials and Reagents

- Enzyme: Purified recombinant human HSD17B13 protein (e.g., OriGene, TP313132)[2]
- Inhibitor: **Hsd17B13-IN-28** (or other small molecule inhibitors)
- Assay Kit: NAD/NADH-Glo™ Assay (Promega, G9071 or similar)[7][10]
- Substrate:  $\beta$ -estradiol (MCE, HY-B0141) or other suitable HSD17B13 substrate[6]
- Cofactor: Nicotinamide adenine dinucleotide (NAD<sup>+</sup>) (Sigma-Aldrich)
- Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Solvent: 100% DMSO for compound dilution
- Plates: White, opaque, 96-well or 384-well assay plates (Corning)[11]
- Equipment:
  - Luminometer for plate reading
  - Standard laboratory pipettes and multichannel pipettes
  - Incubator

## Experimental Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 20  $\mu$ L for the enzyme reaction and 40  $\mu$ L after adding the detection reagent. Adjust volumes as needed, maintaining a 1:1 ratio of sample to detection reagent.[12]

### 3.1. Reagent Preparation

- Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Keep on ice.
- HSD17B13 Enzyme Solution: Dilute the purified HSD17B13 stock in cold assay buffer to a 2X working concentration (e.g., 60 ng/ $\mu$ L, final concentration will be 300 ng per 10  $\mu$ L reaction).[6]

- **Substrate/Cofactor Solution:** Prepare a 2X working solution of  $\beta$ -estradiol and NAD<sup>+</sup> in assay buffer. A suggested starting concentration is 30  $\mu$ M  $\beta$ -estradiol and 1 mM NAD<sup>+</sup> (final concentrations will be 15  $\mu$ M and 500  $\mu$ M, respectively).[6]
- **Hsd17B13-IN-28 Compound Plate:** Perform a serial dilution of **Hsd17B13-IN-28** in 100% DMSO. Then, dilute these stocks into assay buffer to create a 4X working concentration series. The final DMSO concentration in the enzyme reaction should not exceed 1%.
- **NAD/NADH-Glo™ Detection Reagent:** Prepare the detection reagent according to the manufacturer's instructions just prior to use.[7] Equilibrate to room temperature before adding to the assay plate.

### 3.2. Assay Procedure

**Caption:** Experimental workflow for HSD17B13 inhibition assay.

- **Compound Addition:** Add 5  $\mu$ L of 4X **Hsd17B13-IN-28** solution to the appropriate wells of a 384-well plate. For controls, add 5  $\mu$ L of assay buffer containing the same percentage of DMSO.
  - 100% Inhibition (No Enzyme) Control: Wells with buffer, substrate, and no enzyme.
  - 0% Inhibition (Vehicle) Control: Wells with enzyme, substrate, and DMSO vehicle.
- **Enzyme Addition:** Add 5  $\mu$ L of the 2X HSD17B13 enzyme solution to all wells except the "No Enzyme" controls.
- **Pre-incubation:** Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add 10  $\mu$ L of the 2X Substrate/Cofactor solution to all wells to start the enzymatic reaction. The total volume is now 20  $\mu$ L.
- **Enzyme Incubation:** Mix the plate and incubate for 60 minutes at room temperature.[6]
- **Signal Detection:** Add 20  $\mu$ L of the prepared NAD/NADH-Glo™ Detection Reagent to all wells.

- **Signal Development:** Mix the plate and incubate for 40-60 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[\[12\]](#)
- **Measurement:** Read the luminescence using a compatible plate reader.

## Data Analysis

- **Background Subtraction:** Subtract the average luminescence signal from the "No Enzyme" control wells from all other measurements.
- **Calculate Percent Inhibition:** Use the following formula to determine the percent inhibition for each inhibitor concentration:  $\% \text{ Inhibition} = 100 * (1 - (\text{Signal\_Inhibitor} / \text{Signal\_Vehicle}))$
- **IC50 Determination:** Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (log-logistic) model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

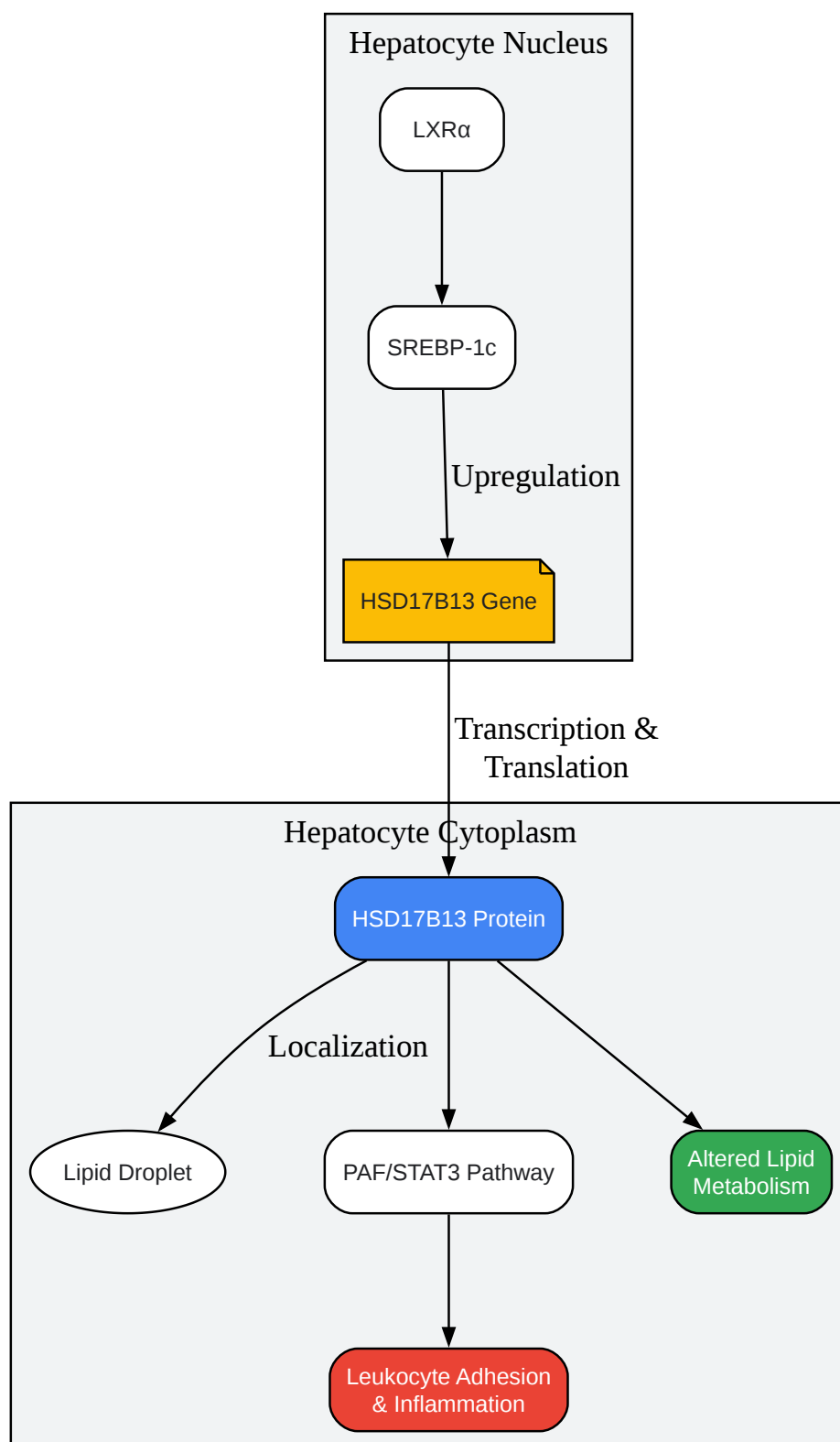
## Data Presentation

The following table summarizes hypothetical quantitative data for **Hsd17B13-IN-28**. Note: As of late 2025, specific biochemical data for a compound named "**Hsd17B13-IN-28**" is not widely available in public literature. The values presented are for illustrative purposes.

Parameter	Value
Compound Name	Hsd17B13-IN-28
Target	Human HSD17B13
Assay	NAD/NADH-Glo™ Luminescent Assay
Substrate	β-estradiol (15 μM)
Cofactor	NAD+ (500 μM)
IC50	150 nM (Example Value)
Hill Slope	1.1 (Example Value)

## HSD17B13 Signaling Context

HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.<sup>[13][14]</sup> Its expression can be induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.<sup>[13][15]</sup> Overexpression of HSD17B13 is associated with increased lipid droplet size and number.<sup>[14][16]</sup> Recent studies also suggest a role for HSD17B13 in inflammatory signaling pathways, such as the platelet-activating factor (PAF)/STAT3 pathway, linking lipid metabolism to liver inflammation.<sup>[6]</sup> Pharmacological inhibition of HSD17B13 is therefore being explored as a therapeutic strategy to protect against liver injury.<sup>[17]</sup>



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**Caption:** Simplified HSD17B13 signaling and functional context.



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